![molecular formula C21H22N4O4S2 B607818 RIP2 kinase inhibitor 1](/img/structure/B607818.png)
RIP2 kinase inhibitor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
GSK2983559 活性代谢物的合成涉及多个步骤,包括喹唑啉核的形成以及随后的官能化。关键步骤包括:
喹唑啉核的形成: 这涉及在碱性条件下,4-氨基苯并[d]噻唑与 6-叔丁基磺酰基-4-氯喹唑啉反应形成喹唑啉核。
工业生产方法
GSK2983559 活性代谢物的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。该化合物通常使用色谱技术进行纯化,并使用光谱方法进行表征 .
化学反应分析
反应类型
GSK2983559 活性代谢物会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及胺和硫醇等亲核试剂.
形成的主要产物
科学研究应用
Allosteric Modulation
Recent studies have shown that some RIP2 inhibitors may act allosterically to modulate the conformational dynamics of RIPK2. This modulation can stabilize either the active or inactive state of the kinase, influencing its interaction with other proteins such as the E3 ligase X-linked inhibitor of apoptosis protein (XIAP). Such interactions are pivotal for regulating immune responses and could provide a novel approach to designing more effective inhibitors .
Inflammatory Diseases
RIP2 kinase inhibitors have demonstrated efficacy in various preclinical models of inflammatory diseases:
- Inflammatory Bowel Disease : In studies using spontaneous models of Crohn's disease-like ileitis, pharmacologic inhibition of RIPK2 significantly improved disease outcomes. The use of both novel inhibitors and existing drugs like Gefitinib has shown promise in reducing inflammation and associated symptoms .
- Acute Peritonitis : Inhibition of RIPK2 has been effective in reducing inflammation in acute peritonitis models, suggesting its potential utility in treating acute inflammatory conditions .
Cancer Treatment
RIP2 kinase inhibitors are also being explored for their potential in cancer therapy:
- Colorectal Cancer : Elevated levels of RIPK2 have been correlated with poor prognosis in colorectal cancer patients. Inhibiting RIPK2 may limit tumor progression by interfering with inflammatory cytokine signaling pathways, thus providing a dual benefit of reducing inflammation while targeting tumor growth .
- Combination Therapies : The application of RIP2 inhibitors in combination with chemotherapy agents is under investigation to enhance treatment efficacy and overcome drug resistance .
Case Studies and Research Findings
A selection of case studies highlights the effectiveness and potential applications of RIP2 kinase inhibitor 1:
作用机制
GSK2983559 活性代谢物通过抑制受体相互作用蛋白 2 激酶发挥其作用。该激酶参与先天免疫信号传导,并与其他蛋白质相互作用,例如核苷酸结合寡聚化结构域包含蛋白 1 和核苷酸结合寡聚化结构域包含蛋白 2。通过抑制受体相互作用蛋白 2 激酶,GSK2983559 活性代谢物会破坏这些相互作用并调节免疫反应 .
相似化合物的比较
类似化合物
Necrostatin-5: 受体相互作用蛋白 1 激酶的选择性抑制剂。
Eclitasertib: 受体相互作用蛋白激酶 1 的有效抑制剂。
GSK872: 有效的和特异性的受体相互作用蛋白激酶 3 抑制剂.
独特性
GSK2983559 活性代谢物因其在抑制受体相互作用蛋白 2 激酶方面的高度选择性和效力而独一无二。这种特异性使其成为研究受体相互作用蛋白 2 激酶在免疫信号传导中的作用及其潜在治疗应用的有价值工具 .
生物活性
RIP2 kinase inhibitor 1 is a potent small molecule that selectively inhibits receptor-interacting protein kinase 2 (RIPK2), a key player in various inflammatory and immune responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.
Overview of RIPK2
RIPK2 is a serine/threonine kinase that plays a critical role in the signaling pathways of nucleotide-binding oligomerization domain (NOD) receptors, particularly NOD1 and NOD2. These receptors are essential for the innate immune response, mediating inflammation and cytokine production through the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . Dysregulation of RIPK2 signaling has been implicated in several inflammatory diseases, including Crohn's disease, ulcerative colitis, and various cancers .
Inhibition of NF-κB Activity
This compound effectively inhibits NF-κB activity by blocking the phosphorylation events necessary for its activation. This inhibition leads to a significant reduction in pro-inflammatory cytokine production, including TNF-α and IL-6 . The compound has demonstrated an IC50 value ranging from 5 to 10 nM, indicating its high potency in inhibiting RIPK2 activity .
Impact on Cancer Cell Proliferation
Research has shown that this compound can decrease cancer cell proliferation by up to 70% in vitro. This effect is attributed to its ability to disrupt signaling pathways that promote tumor growth and survival . The compound's potential as an anti-cancer agent is further supported by studies indicating that it can inhibit tumor growth in vivo with minimal toxicity .
Biological Activity in Inflammatory Models
In Vivo Studies
In animal models, this compound has been shown to effectively reduce intestinal and lung inflammation. For instance, rodent studies revealed significant decreases in inflammatory markers following treatment with the inhibitor, suggesting its utility in managing inflammatory bowel diseases and other related conditions .
Case Studies
A notable case study involved the use of RIP2 kinase inhibitors in patients with inflammatory bowel disease (IBD). The inhibitors were found to significantly lower cytokine levels and improve clinical symptoms. In particular, patients exhibited reduced levels of IL-6 and TNF-α following treatment, indicating a beneficial effect on disease activity .
Comparative Analysis of RIP2 Kinase Inhibitors
The following table summarizes key characteristics of various RIP2 kinase inhibitors, including this compound:
Inhibitor | IC50 (nM) | Target | Effect on NF-κB | Clinical Relevance |
---|---|---|---|---|
This compound | 5-10 | RIPK2 | Inhibits | Effective in IBD models |
GSK583 | 2-5 | RIPK2 | Inhibits | Phase I clinical trials |
Gefitinib | ~100 | EGFR/RIPK2 | Partial inhibition | Used in lung cancer |
Ponatinib | ~20 | BCR-ABL/RIPK2 | Inhibits | Approved for leukemia |
属性
IUPAC Name |
2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-21(2,3)31(27,28)19-9-14-15(10-17(19)29-7-6-26)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-30-18/h4-5,8-12,26H,6-7H2,1-3H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDOJINBFLDQJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。